

Quantum Chemical Calculations for 4-Pyrrolidin-2-ylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Pyrrolidin-2-ylpyridine

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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of **4-pyrrolidin-2-ylpyridine**. This compound, featuring a pyridine ring linked to a pyrrolidine moiety, is a significant scaffold in medicinal chemistry, particularly in the development of agents targeting the central nervous system.^[1] While extensive experimental data on its quantum chemical properties are not readily available, this document outlines the established computational methodologies that can be employed for its characterization. By leveraging Density Functional Theory (DFT) and other computational tools, researchers can predict a range of molecular properties crucial for drug design and development. This guide serves as a practical framework for initiating and interpreting computational studies on **4-pyrrolidin-2-ylpyridine** and its derivatives.

Introduction

4-Pyrrolidin-2-ylpyridine is a versatile heterocyclic compound with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol.^{[1][2]} It is recognized as a valuable intermediate in the synthesis of various pharmaceuticals and as a ligand in transition metal-catalyzed reactions.^{[1][3]} The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent core structure in many biologically active natural products and medicinal

molecules.[4][5] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect of modern drug discovery.[6][7]

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intrinsic properties of molecules like **4-pyrrolidin-2-ylpyridine**. These computational methods can predict molecular geometry, electronic distribution, spectroscopic properties, and reactivity, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide details the theoretical basis and practical application of these methods for the comprehensive analysis of **4-pyrrolidin-2-ylpyridine**.

Molecular Properties of 4-Pyrrolidin-2-ylpyridine

A summary of the known physical and chemical properties of **4-pyrrolidin-2-ylpyridine** is presented in Table 1. This data, compiled from various chemical databases and suppliers, provides a baseline for the computational models.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂	[1][2]
Molecular Weight	148.21 g/mol	[1][2]
Appearance	Colorless to yellow liquid	[1][8]
Boiling Point (Predicted)	253.8 ± 28.0 °C	[2]
Density (Predicted)	1.042 ± 0.06 g/cm ³	[2]
pKa (Predicted)	8.84 ± 0.10	[2]
Water Solubility	Slightly soluble	[2]
CAS Number	128562-25-4	[1][2]

Theoretical Framework and Experimental Protocols

The primary computational method for investigating the quantum chemical properties of organic molecules is Density Functional Theory (DFT). This section outlines a detailed protocol for performing DFT calculations on **4-pyrrolidin-2-ylpyridine**.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation.

Protocol:

- **Initial Structure Generation:** A 2D sketch of **4-pyrrolidin-2-ylpyridine** is created using a molecular editor and converted to a 3D structure.
- **Computational Method:** Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its accuracy in describing organic molecules.
- **Basis Set:** The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
- **Software:** The Gaussian suite of programs is a standard choice for such calculations.
- **Convergence Criteria:** The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

Protocol:

- **Methodology:** Vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.
- **Analysis:** The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface. The calculated frequencies can also be used to predict the molecule's infrared (IR) and Raman spectra.

Electronic Properties Analysis

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

Protocol:

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
- **Molecular Electrostatic Potential (MEP):** The MEP is calculated and mapped onto the electron density surface. This visualizes the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis is performed to study charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Predicted Quantum Chemical Data

The following tables present illustrative data that would be obtained from the quantum chemical calculations described above.

Table 2: Predicted Geometrical Parameters for **4-Pyrrolidin-2-ylpyridine**

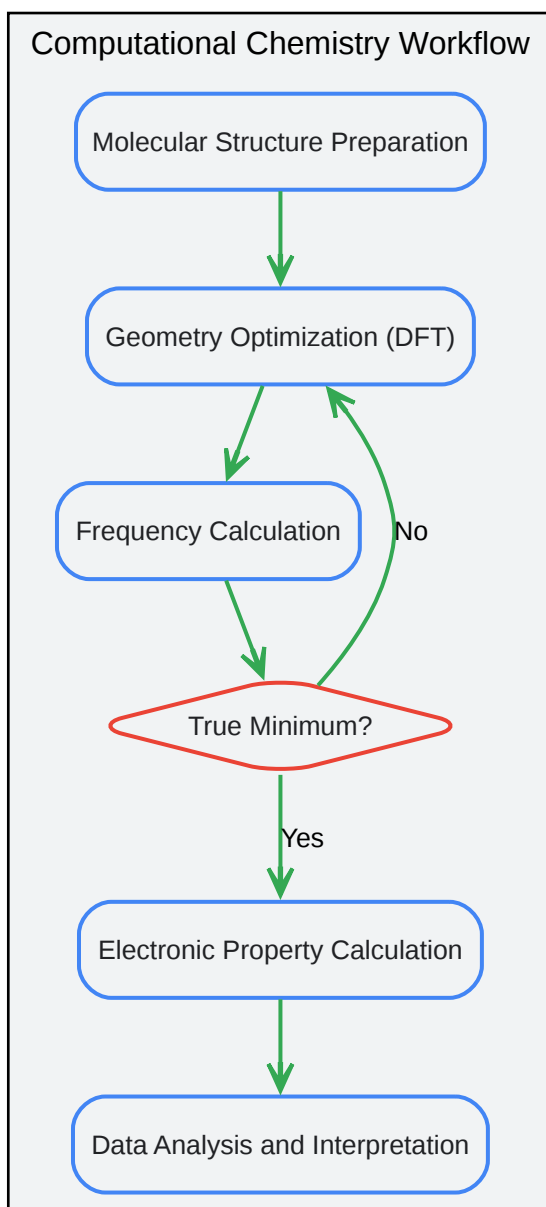
Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)	C-N (Pyridine)	1.34
C-C (Pyridine)	1.39	
C-N (Pyrrolidine)	1.47	
C-C (Pyrrolidine)	1.54	
**Bond Angles (°) **	C-N-C (Pyridine)	117.0
C-C-N (Pyrrolidine)	104.5	
Dihedral Angles (°)	C-C-N-C (Pyridine-Pyrrolidine)	35.0

Table 3: Predicted Electronic Properties of **4-Pyrrolidin-2-ylpyridine**

Property	Predicted Value
Energy of HOMO	-6.5 eV
Energy of LUMO	-0.8 eV
HOMO-LUMO Energy Gap	5.7 eV
Dipole Moment	2.5 Debye
Mulliken Atomic Charges	
N (Pyridine)	-0.6 e
N (Pyrrolidine)	-0.4 e

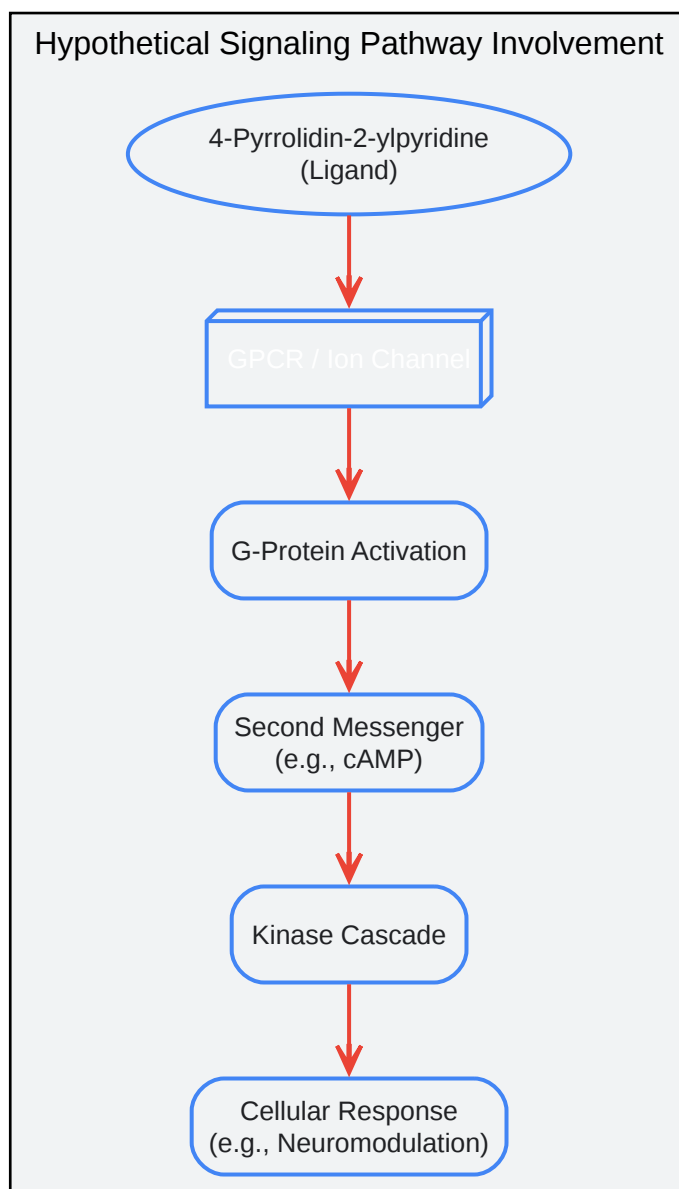
Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams illustrate a typical computational workflow and a hypothetical signaling pathway where **4-pyrrolidin-2-ylpyridine** could be involved.



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Caption: A generalized workflow for quantum chemical calculations.



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Caption: A hypothetical signaling pathway for a bioactive molecule.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical characterization of **4-pyrrolidin-2-ylpyridine**. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, electronic structure, and reactivity. The presented protocols and illustrative data serve as a robust starting

point for computational studies aimed at understanding the structure-activity relationships of this important medicinal chemistry scaffold. The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutic agents.

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